2-[4-(methylsulfonyl)phenyl]-5-propylpyrimidine -

2-[4-(methylsulfonyl)phenyl]-5-propylpyrimidine

Catalog Number: EVT-4056837
CAS Number:
Molecular Formula: C14H16N2O2S
Molecular Weight: 276.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-[4-(methylsulfonyl)phenyl]-5-propylpyrimidine belongs to the arylpyrimidine class of compounds. It shares structural similarities with various molecules investigated for pharmaceutical applications, especially as cyclooxygenase-2 (COX-2) inhibitors [, , ]. These molecules typically feature a central aromatic ring, often a pyrimidine or imidazole, substituted with a 4-(methylsulfonyl)phenyl group considered a crucial pharmacophore for COX-2 inhibition.

Mechanism of Action
  • Binding to the COX-2 active site: The 4-(methylsulfonyl)phenyl moiety could interact with key amino acid residues within the COX-2 active site, potentially mimicking the binding of arachidonic acid and thus inhibiting prostaglandin synthesis [].
Applications
  • Anti-inflammatory research: As a potential COX-2 inhibitor, it could be investigated for its ability to suppress inflammation [, , ].
  • Pain management studies: COX-2 inhibitors have proven efficacy in pain relief, making this molecule a potential candidate for analgesic drug discovery [].

1-{4-(Methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole

Compound Description: 1-{4-(Methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole is a tetrazole derivative investigated for its potential as a cyclooxygenase-2 (COX-2) inhibitor. Molecular docking studies were performed to assess its binding interactions with the COX-2 enzyme, and its crystal structure was determined using X-ray crystallography. []

Relevance: This compound shares the key structural feature of a 4-(methylsulfonyl)phenyl moiety with the target compound, 2-[4-(methylsulfonyl)phenyl]-5-propylpyrimidine. This moiety is recognized as a common pharmacophore in COX-2 inhibitors. []

4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives

Compound Description: This series of compounds introduces a 4-(imidazolylmethyl)quinoline scaffold with a 4-(methylsulfonyl)phenyl group at the C-2 position. These derivatives displayed potent and selective COX-2 inhibitory activity in vitro, with IC50 values ranging from 0.063 to 0.090 µM. Molecular modeling suggested that the methylsulfonyl group interacts with Arg513 within the COX-2 active site. []

Relevance: The presence of the 4-(methylsulfonyl)phenyl group links these quinoline derivatives to 2-[4-(methylsulfonyl)phenyl]-5-propylpyrimidine, highlighting its significance in COX-2 inhibition. Both structures exploit this group for potential interactions within the COX-2 active site. []

2-(4-(methylsulfonyl) phenyl) indole derivatives

Compound Description: This series explores the 2-(4-(methylsulfonyl)phenyl)indole scaffold as potential COX-2 inhibitors. Although specific details about the derivatives are limited in the provided abstract, their design emphasizes the importance of the 4-(methylsulfonyl)phenyl moiety for COX-2 inhibitory activity. []

Relevance: The shared 2-(4-(methylsulfonyl)phenyl) structural motif directly connects these indole derivatives to 2-[4-(methylsulfonyl)phenyl]-5-propylpyrimidine, suggesting a potential common mechanism for COX-2 inhibition. []

2‐(4‐(methylsulfonyl)phenyl)pyridine derivatives

Compound Description: This series focuses on 2‐(4‐(methylsulfonyl)phenyl)pyridine derivatives as agonists of the G protein-coupled receptor 119 (GPR119). These compounds exhibited improved potency and moderate physiochemical properties. Notably, compounds 19 and 20 showed EC50 values of 75 and 25 nM, respectively, in cAMP assays and effectively reduced blood glucose levels in mice. []

Relevance: These pyridine derivatives, like 2-[4-(methylsulfonyl)phenyl]-5-propylpyrimidine, incorporate a 4-(methylsulfonyl)phenyl group, suggesting its potential utility in targeting different biological pathways. Although the core structures differ, the shared moiety emphasizes its potential versatility in medicinal chemistry. []

1-(4-methylsulfonyl phenyl)-3-(4-N,N-dimethyl (amino phenyl)-2-propen-1-one (MSPPP)

Compound Description: MSPPP is a chalcone derivative investigated for its potential as a new liquid laser dye material. Its absorption and fluorescence spectra were studied in various solvents, and its amplified spontaneous emission (ASE) performance was assessed. The compound demonstrated good photochemical stability and promising ASE properties. []

Relevance: Similar to 2-[4-(methylsulfonyl)phenyl]-5-propylpyrimidine, MSPPP possesses a 4-(methylsulfonyl)phenyl group, indicating its potential application in diverse fields beyond medicinal chemistry, such as materials science and optics. []

5‐(3‐(methylsulfonyl)phenyl)‐3‐(4‐(methylsulfonyl)phenyl)‐3H‐imidazo[4,5‐b]pyridine (Compound 1)

Compound Description: Compound 1 is an imidazopyridine derivative designed as a potential antimalarial agent targeting Plasmodium falciparum phosphatidylinositol‐4‐kinase (PfPI4K). It exhibited potent antimalarial activity (Pf3D7 IC50 = 29 nM) and displayed favorable ADME properties, including low intrinsic clearance, moderate plasma protein binding, and acceptable permeability. []

Relevance: While structurally distinct from 2-[4-(methylsulfonyl)phenyl]-5-propylpyrimidine, Compound 1 also incorporates a 4-(methylsulfonyl)phenyl group. This shared feature suggests that this group might be a versatile building block in designing compounds for different therapeutic areas. []

3-[4-(methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl) phenyl ketone (Compound 20)

Compound Description: Compound 20 is a novel cyclooxygenase-2 (COX-2) selective inhibitor. It exhibited potent COX-2 inhibitory activity (IC50 = 0.25 μM) and significant selectivity over COX-1 (COX-1 IC50 = 14 μM). Additionally, it demonstrated oral activity in a rat model of inflammation, effectively inhibiting white blood cell infiltration and COX-2-derived prostaglandin production. []

Relevance: Compound 20, like 2-[4-(methylsulfonyl)phenyl]-5-propylpyrimidine, utilizes the 4-(methylsulfonyl)phenyl moiety. The presence of this shared pharmacophore and their common focus on COX-2 inhibition suggest potential similarities in their binding modes and structure-activity relationships. []

5-Substituted-2-(4-(azido or methylsulfonyl) phenyl)-1H-indole Derivatives

Compound Description: This series investigates the impact of various substituents on the COX-2 inhibitory activity and selectivity of 5-substituted-2-(4-azido or (methylsulfonyl)phenyl)-1H-indoles. Notably, compound 4e, bearing a methoxy group at the C-5 position and a 4-(methylsulfonyl) phenyl group at the C-2 position, displayed the highest COX-2 selectivity (SI = 291.2). []

Relevance: This series emphasizes the importance of the 4-(methylsulfonyl)phenyl group in COX-2 inhibition, a feature also present in 2-[4-(methylsulfonyl)phenyl]-5-propylpyrimidine. Their shared focus on COX-2 inhibition and the presence of this specific moiety suggest potential commonalities in their structure-activity relationships. []

[(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids

Compound Description: These compounds, containing a 1,2,4-triazole core and a thioacetic acid side chain, were synthesized and evaluated for their superoxide scavenging activity and anti-inflammatory effects in models like carrageenan-induced rat paw edema. While the hydroxy-substituted derivatives showed promising in vitro superoxide scavenging, they lacked significant in vivo anti-inflammatory activity. []

Relevance: Though structurally different from 2-[4-(methylsulfonyl)phenyl]-5-propylpyrimidine, this series shares the exploration of aryl substituents and their impact on biological activity. This highlights a common approach in medicinal chemistry where modifying aryl groups can modulate pharmacological properties. []

2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid

Compound Description: This compound features a 2-[4-(methylsulfonyl)phenyl] moiety linked to a propanoic acid group bearing a chiral oxocyclopentyl substituent. It exists as two stereoisomers successfully separated using a reverse-phase HPLC method. This method enabled the monitoring of epimerization at the α-carbon of the propanoic acid. []

Relevance: The shared 2-[4-(methylsulfonyl)phenyl] moiety directly links this compound to 2-[4-(methylsulfonyl)phenyl]-5-propylpyrimidine. This structural similarity, particularly the presence of the 4-(methylsulfonyl)phenyl group, suggests that these compounds might share similar physicochemical properties and potentially exhibit overlapping biological activities. []

1-(6-methylpyridine-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone

Compound Description: This compound, characterized by a 1-(6-methylpyridine-3-yl)ethanone moiety connected to a 4-(methylsulfonyl)phenyl group, serves as a crucial intermediate in the synthesis of COX-2 inhibitors. Its development highlights the significance of this specific scaffold in medicinal chemistry. []

Relevance: This compound shares the key 4-(methylsulfonyl)phenyl structural element with 2-[4-(methylsulfonyl)phenyl]-5-propylpyrimidine, and both are relevant to COX-2 inhibitor development. This commonality emphasizes the importance of this group in designing molecules with potential anti-inflammatory properties. []

(E)-1-(1-methoxy-9H-carbazol-3-yl)-3-(4-(methylsulfonyl)phenyl)prop-2-en-1-one

Compound Description: This chalcone derivative, incorporating a murrayanine moiety and a 4-(methylsulfonyl)phenyl group, was synthesized and evaluated for its antimicrobial activity against bacterial (Escherichia coli and Staphylococcus aureus) and fungal (Candida albicans and Aspergillus niger) species. Notably, it displayed promising antimicrobial properties, particularly against bacteria. []

Relevance: This chalcone derivative, like 2-[4-(methylsulfonyl)phenyl]-5-propylpyrimidine, showcases the versatility of the 4-(methylsulfonyl)phenyl group in medicinal chemistry. Its incorporation into different core structures highlights its potential as a building block for designing compounds with diverse biological activities. []

2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14)C]imidazole

Compound Description: This imidazole derivative, incorporating two 4-(methylsulfonyl)phenyl groups and a radiolabeled carbon-14 atom at the 5-position of the imidazole ring, was synthesized as a selective COX-2 inhibitor. This compound was designed for potential use in pharmacological studies, leveraging the radiolabel for tracking and distribution analysis. []

Relevance: The presence of the 4-(methylsulfonyl)phenyl group links this imidazole derivative to 2-[4-(methylsulfonyl)phenyl]-5-propylpyrimidine. Both structures utilize this group for their COX-2 inhibitory activity, suggesting a shared mechanism of action potentially involving interactions with the enzyme's active site. []

4-(4-(Methylsulfonyl)phenyl)-1-pentyl-3-phenoxyazetidin-2-one

Compound Description: This β-lactam-structured compound, featuring a 4-(4-(methylsulfonyl)phenyl) group, was investigated for its effects on the cellular viability of cancerous and normal lymphocytes. It selectively inhibited the proliferation of cancerous lymphoblasts by inducing apoptosis, while sparing normal lymphocytes. It achieved this by triggering ROS-mediated mitochondrial damage, leading to caspase activation and apoptotic cell death. []

Relevance: Although structurally different from 2-[4-(methylsulfonyl)phenyl]-5-propylpyrimidine, the presence of the 4-(methylsulfonyl)phenyl group in this β-lactam highlights its potential use in various therapeutic areas, expanding beyond the COX-2 inhibition focus of the target compound. []

4-(4-(Methylsulfonyl)phenyl)-3-phenoxy-1-phenylazetidin-2-one

Compound Description: This β-lactam compound, possessing a 4-(4-(methylsulfonyl)phenyl) group, acts as a novel COX-2 inhibitor with selective action on cancerous B-lymphocyte mitochondria. It induces apoptosis in cancerous lymphoblasts but not in normal lymphocytes by triggering mitochondrial damage, including ROS production, membrane potential loss, and cytochrome c release. These events lead to caspase activation and apoptotic cell death. []

Relevance: Despite the structural differences, the shared 4-(methylsulfonyl)phenyl group with 2-[4-(methylsulfonyl)phenyl]-5-propylpyrimidine suggests a potential common pharmacophore for interacting with biological targets, even though their mechanisms of action might differ due to their distinct structures. []

5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452)

Compound Description: BMS-903452 is a potent and selective GPR119 agonist that demonstrated efficacy in both acute and chronic rodent models of diabetes. This compound, characterized by its complex structure containing a pyridone core and a 4-(methylsulfonyl)phenyl group, exhibited dose-dependent exposure and a trend toward increased GLP-1 plasma levels in humans. []

Relevance: While structurally distinct from 2-[4-(methylsulfonyl)phenyl]-5-propylpyrimidine, BMS-903452 highlights the application of the 4-(methylsulfonyl)phenyl group in developing drugs for metabolic disorders like diabetes, expanding the potential therapeutic scope of this chemical moiety. []

2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852)

Compound Description: SKI2852 is a highly potent, selective, and orally bioavailable inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Its development involved replacing a pyridine ring with a pyrimidine ring and introducing a fluorine atom to the lead compound. This compound demonstrated excellent pharmacological properties, including favorable pharmacokinetics and efficacy in reducing blood glucose and improving lipid profiles in diabetic mice. []

Relevance: Although structurally different from 2-[4-(methylsulfonyl)phenyl]-5-propylpyrimidine, SKI2852 showcases the incorporation of the 4-(methylsulfonyl)phenyl group in designing drugs for metabolic disorders. This suggests the potential versatility of this chemical group in targeting different biological pathways relevant to diabetes and related conditions. []

2-(5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)-N-p-tolylacetamide (Compound 11g)

Compound Description: Compound 11g is a theophylline-7-acetic acid (acefylline)-derived 1,2,4-triazole hybrid with notable anti-cancer activity. It exhibited significant inhibitory effects against A549 (lung) and MCF-7 (breast) cancer cell lines with low cytotoxicity. Its potent anti-cancer properties and favorable safety profile make it a promising candidate for further development. []

Relevance: While structurally distinct from 2-[4-(methylsulfonyl)phenyl]-5-propylpyrimidine, compound 11g showcases the use of a sulfonyl group (methylsulfonyl in the target compound vs. a sulfonyl group within the acefylline moiety) in designing molecules for therapeutic applications. This highlights the general importance of sulfonyl groups in medicinal chemistry, albeit in different structural contexts and for different therapeutic targets. []

Properties

Product Name

2-[4-(methylsulfonyl)phenyl]-5-propylpyrimidine

IUPAC Name

2-(4-methylsulfonylphenyl)-5-propylpyrimidine

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

InChI

InChI=1S/C14H16N2O2S/c1-3-4-11-9-15-14(16-10-11)12-5-7-13(8-6-12)19(2,17)18/h5-10H,3-4H2,1-2H3

InChI Key

IMWMOEBKPRYDDX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN=C(N=C1)C2=CC=C(C=C2)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.